1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one

Chagas disease Trypanosoma cruzi nitroreductase prodrug

1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one (CAS 340968-89-0; MFCD01460350) is a functionalized 1,2,4-triazole building block with a molecular weight of 196.16 g/mol and a cyclopropyl ketone side chain. Its defining structural feature is the 3-nitro group on the triazole ring, which fundamentally alters the electronic character of the azole core and is documented to enable distinct mechanisms of action—including activation by pathogen-specific type I nitroreductases—that are unavailable to non-nitrated 1,2,4-triazole analogs.

Molecular Formula C7H8N4O3
Molecular Weight 196.166
CAS No. 340968-89-0
Cat. No. B2535978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one
CAS340968-89-0
Molecular FormulaC7H8N4O3
Molecular Weight196.166
Structural Identifiers
SMILESC1CC1C(=O)CN2C=NC(=N2)[N+](=O)[O-]
InChIInChI=1S/C7H8N4O3/c12-6(5-1-2-5)3-10-4-8-7(9-10)11(13)14/h4-5H,1-3H2
InChIKeyCZNVPFBZYFYUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one (CAS 340968-89-0): A Key 3-Nitro-1,2,4-Triazole Scaffold for Antifungal and Antiparasitic R&D


1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one (CAS 340968-89-0; MFCD01460350) is a functionalized 1,2,4-triazole building block with a molecular weight of 196.16 g/mol and a cyclopropyl ketone side chain . Its defining structural feature is the 3-nitro group on the triazole ring, which fundamentally alters the electronic character of the azole core and is documented to enable distinct mechanisms of action—including activation by pathogen-specific type I nitroreductases—that are unavailable to non-nitrated 1,2,4-triazole analogs [1]. This compound is supplied at ≥98% purity (HPLC) for research use, with recommended storage at 2–8°C sealed in dry conditions .

Why 1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one Cannot Be Replaced by Unsubstituted Triazole Analogs in Anti-Infective Programs


The 3-nitro-1,2,4-triazole nucleus is not merely a substituted variant of the parent 1,2,4-triazole; it is pharmacologically distinct. Comparative medicinal chemistry reviews establish that the 3-nitro-1,2,4-triazole core confers greater potency and selectivity against kinetoplastid parasites relative to the non-nitrated 1,2,4-triazole nucleus, largely because it can function as a prodrug substrate for pathogen-specific type I nitroreductase (NTR) enzymes that are absent in mammalian cells [1]. In the antifungal domain, nitrotriazole-bearing fluconazole analogs retain activity against clinical isolates resistant to fluconazole itself, a property not shared by non-nitrated triazole comparators [2]. Consequently, procurement of the non-nitrated analog 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 86518-82-3) or simple 3-nitro-1,2,4-triazole (CAS 24807-55-4)—both of which lack the cyclopropyl ketone side chain that modulates lipophilicity and target engagement—fundamentally alters the biological profile of the resulting derivative series [3].

1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one: Quantified Differentiation Evidence Against Closest Analogs and Baseline Triazoles


Nitroreductase-Dependent Bioactivation Enables Sub-nanomolar Anti-Trypanosomal Potency Unattainable by Non-Nitrated Triazoles

3-Nitro-1,2,4-triazole-based derivatives achieve anti-Trypanosoma cruzi potency at sub-nanomolar IC50 levels through a dual mechanism: CYP51 inhibition and type I nitroreductase (NTR)-mediated bioactivation—a pathway entirely absent in non-nitrated 1,2,4-triazole analogs [1]. In head-to-head evaluations, the 3-nitro-1,2,4-triazole nucleus promoted higher potency than the 2-nitroimidazole nucleus, and both were superior to the non-nitrated 1,2,4-triazole core, underscoring the nitro group's essential role in anti-Tc activity [2]. The target compound's cyclopropyl ketone side chain provides a synthetic handle for further elaboration into amide or carbinol series that have demonstrated selectivity indices (SI) of 44–1320 against T. cruzi amastigotes in infected L6 host cells [3].

Chagas disease Trypanosoma cruzi nitroreductase prodrug

Retained Antifungal Activity Against Fluconazole-Resistant Clinical Fungal Isolates

Nitrotriazole-containing fluconazole derivatives (series A) were evaluated by broth microdilution against a panel of standard and clinical fungal strains. Compounds bearing the 3-nitrotriazole moiety (designated 5a–d and 5g) demonstrated maximum antifungal activity, with notable potency retained against several fluconazole-resistant fungi [1]. This contrasts with the parent fluconazole, which shows substantially elevated MIC values against these same resistant isolates. The nitrotriazole derivatives also showed favorable docking scores within the lanosterol 14α-demethylase (CYP51) active site (PDB: 1EA1), supporting target engagement [1].

antifungal resistance Candida fluconazole-resistant fungi

Dual Mechanism of Action: CYP51 Inhibition Plus Nitroreductase-Mediated Prodrug Activation Reduces Cross-Resistance Risk

Unlike classical azole antifungals that rely solely on CYP51 inhibition, 3-nitro-1,2,4-triazole-based compounds can operate through two orthogonal mechanisms: (i) inhibition of ergosterol biosynthesis via lanosterol 14α-demethylase (CYP51), and (ii) activation by pathogen-specific type I nitroreductase enzymes that reduce the nitro group, generating cytotoxic radical species [1]. This bifunctional character is explicitly cited in the medicinal chemistry literature as a basis for avoiding the development of cross-resistance that plagues single-mechanism azoles [1]. The non-nitrated 1,2,4-triazole core completely lacks the nitroreductase-dependent pathway [2].

mechanism of action nitroreductase CYP51 cross-resistance

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Capacity Relative to Non-Nitrated Analog

Substituting the 3-nitro group onto the 1,2,4-triazole ring introduces measurable changes in key physicochemical descriptors relevant to medicinal chemistry optimization. The target compound (MW 196.16 g/mol) is ~45 Da heavier than its non-nitrated analog 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethanone (MW 151.17 g/mol), reflecting the mass contribution of the nitro substituent [1]. The nitro group also adds hydrogen-bond acceptor capacity and modifies the electronic distribution of the triazole ring, which in silico docking studies demonstrate can enhance heme iron coordination in CYP51 [2].

physicochemical properties lead optimization drug-likeness

Cyclopropyl Ketone Side Chain: A Synthetic Anchor Point Absent in Simple 3-Nitro-1,2,4-Triazole (CAS 24807-55-4)

The cyclopropyl ketone moiety of the target compound provides a reactive carbonyl handle for further derivatization (e.g., reduction to alcohol, reductive amination, Grignard addition, or Wittig olefination), enabling modular construction of diverse nitrotriazole-based compound libraries . By contrast, 3-nitro-1,2,4-triazole (CAS 24807-55-4; MW 114.06 g/mol) requires N-alkylation as a separate synthetic step—a reaction that can produce regioisomeric mixtures due to the tautomeric nature of the triazole NH . The pre-installed N1-cyclopropyl ethanone substitution eliminates this regioselectivity problem and saves 1–2 synthetic steps per derivative .

synthetic intermediate structure-activity relationship side-chain elaboration

Selectivity for Parasite vs. Mammalian Cells: Selectivity Indices of 44–1320 for 3-Nitrotriazole Amide Derivatives

3-Nitro-1,2,4-triazole-based amide derivatives (synthesized via elaboration of the nitrotriazole core to which the target compound belongs) were evaluated against T. cruzi amastigotes in infected L6 rat skeletal muscle cells and parallel host-cell cytotoxicity assays. Selectivity indices (SI = CC50 host cells / IC50 parasite) ranged from 44 to 1320, indicating a wide therapeutic window that is attributed to the parasite-specific expression of type I nitroreductase [1]. Non-nitrated triazole analogs tested in the same study series lacked this bioactivation-dependent selectivity [2].

therapeutic window selectivity index host cell toxicity

High-Value Application Scenarios for 1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one in Anti-Infective Drug Discovery and Chemical Biology


Antichagasic Lead Optimization: Nitroreductase-Dependent Prodrug Series

The target compound serves as the N1-pre-functionalized 3-nitrotriazole building block for synthesizing amide, carbinol, and amine derivatives targeting Trypanosoma cruzi. As demonstrated by Papadopoulou et al. (2011, 2015), elaboration of the 3-nitrotriazole core yields compounds with IC50 values down to 40 nM against intracellular amastigotes, selectivity indices of 44–1320, and in vivo efficacy in murine models of Chagas disease [1][2]. The cyclopropyl ketone handle enables modular diversification while preserving the nitro group essential for type I NTR bioactivation.

Antifungal Agent Development Targeting Fluconazole-Resistant Candida and Cryptococcus Species

Incorporation of the 3-nitrotriazole moiety into fluconazole-like scaffolds has been shown by Sadeghpour et al. (2017) to produce derivatives that maintain potent antifungal activity against fluconazole-resistant clinical isolates of Candida spp. and Cryptococcus neoformans [3]. The target compound provides the nitrotriazole-cyclopropyl ethanone core that can be further functionalized to optimize pharmacokinetic properties while retaining the resistance-circumventing nitrotriazole pharmacophore.

Chemical Biology Probe Synthesis: Dual-Mechanism Anti-Infective Tools

The dual mechanism of CYP51 inhibition and nitroreductase-dependent activation makes 3-nitrotriazole derivatives valuable chemical biology probes for dissecting ergosterol biosynthesis and nitroreductive stress pathways in pathogenic fungi and kinetoplastids [4]. The target compound's cyclopropyl ketone offers a site for attaching fluorescent tags, biotin, or photoaffinity labels without ablating the nitro group required for enzymatic activation.

SAR Library Synthesis: Regiochemically Defined Nitrotriazole Diversification

Unlike the unsubstituted 3-nitro-1,2,4-triazole (CAS 24807-55-4), the target compound eliminates N-alkylation regioselectivity issues and provides a carbonyl anchor for parallel synthesis of diverse amide, amine, oxime, and heterocyclic derivatives in 1–2 fewer steps per compound . This accelerates structure-activity relationship (SAR) exploration in both antifungal and antiparasitic programs, directly reducing medicinal chemistry cycle times.

Quote Request

Request a Quote for 1-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.